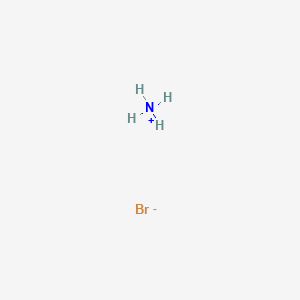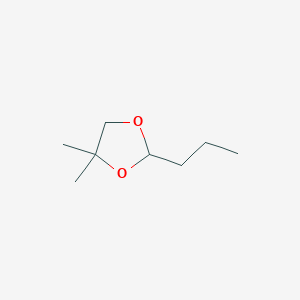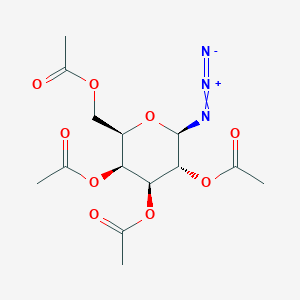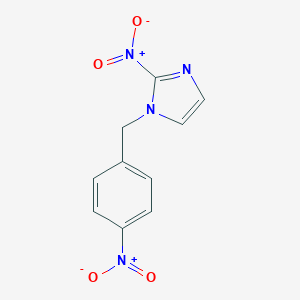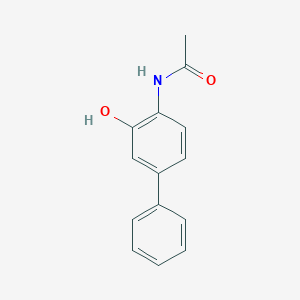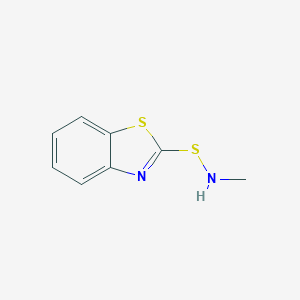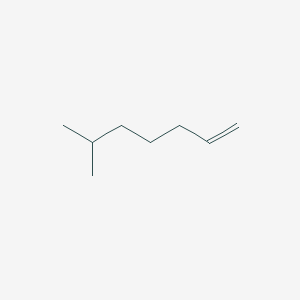
Metacrilato de trimetilsililo
Descripción general
Descripción
(Trimethylsilyl)methacrylate (TMSM) is an organosilicon compound used in various scientific research applications. It is a reactive monomer that can be used in the synthesis of polymeric materials and can also be used in various medical and biochemical applications. TMSM is used in the synthesis of polymeric materials, as a catalyst in organic synthesis, and as a functionalizing agent in the production of biopolymers. TMSM has been used in the synthesis of polymeric materials, as a catalyst in organic synthesis, and as a functionalizing agent in the production of biopolymers. It is also used in various medical and biochemical applications.
Aplicaciones Científicas De Investigación
Síntesis de Polímeros
El metacrilato de trimetilsililo se utiliza a menudo en la síntesis de polímeros. Por ejemplo, se ha utilizado en la polimerización aniónica asimétrica del metacrilato de tris(trimetilsilil)sililo para producir un polímero quiral helicoidal altamente isotáctico . Este polímero muestra una alta capacidad de reconocimiento quiral para compuestos racémicos y se utiliza como fases estacionarias quirales para cromatografía líquida de alta resolución .
Modificación Post-Polimerización
El metacrilato de 3-(trimetilsilil)propargilo, un compuesto relacionado, es un monómero a base de metacrilato que se utiliza en la síntesis de polímeros y copolímeros funcionalizados con alquinos . La incorporación de alquinos permite una rápida modificación post-polimerización a través de reacciones, como la cicloadición azida-alquino catalizada por cobre (I) (CuAAC) o las reacciones de clic tiol-ino .
Prepolímeros de Acrilato de Poliuretano Modificado con Silicona (SPUA)
El this compound se ha utilizado en la preparación de prepolímeros de acrilato de poliuretano modificado con silicona (SPUA) . Estos prepolímeros se prepararon a partir de diciclohexilmetano-4, 4′-diisocianato (HMDI), PPG1000, trietilenglicol (TEG), acrilato de 2-hidroxietilo (HEA) y silicona multi-hidroxiálquilica (MI-III) con grupos laterales de tris(trimetilsiloxi)silil propilo .
Reacciones Químicas
El grupo tris(trimetilsilil)sililo (TTMSS), también llamado grupo hiper-sililo, sisil o supersil, es un grupo sililo extremadamente voluminoso y se ha utilizado recientemente para inducir la diastereoselectividad en diversas reacciones, como las ciclizaciones (2þ2), las reacciones aldólicas de Mukaiyama y las reacciones en cascada de su éter enólico .
Estructura Helicoidal Unimanual Estable
La polimerización aniónica asimétrica del TTMSSMA utilizando un iniciador aniónico en presencia de un ligando quiral puede desarrollar un nuevo metacrilato voluminoso que producirá polímeros ópticamente activos con una estructura helicoidal unimanual .
Propagación Radical Isotáctica
El grupo TTMSS en el metacrilato es lo suficientemente voluminoso para dictar la propagación radical isotáctica, como lo hace el grupo triarilo .
Safety and Hazards
“(Trimethylsilyl)methacrylate” is considered hazardous. It is highly flammable and in contact with water, it releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is also suspected of causing cancer .
Mecanismo De Acción
Target of Action
Trimethylsilyl methacrylate (TMSMA) is primarily used as a monomer in the field of polymer chemistry . Its primary targets are the polymer chains where it is incorporated during the polymerization process .
Mode of Action
TMSMA interacts with its targets (polymer chains) through a process known as polymerization . This process involves the reaction of monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks . In the case of TMSMA, it can be polymerized under anionic conditions to give stereoregular polymers .
Biochemical Pathways
The biochemical pathway of TMSMA primarily involves the process of anionic polymerization . This process leads to the formation of polymers with a specific arrangement of the TMSMA units, which can significantly affect the properties of the resulting polymer .
Pharmacokinetics
It’s worth noting that tmsma is characterized by a high gi absorption and bbb permeant .
Result of Action
The result of TMSMA’s action is the formation of polymers with specific stereochemical configurations . These polymers can have a variety of uses, depending on the specific properties conferred by the stereochemical arrangement of the TMSMA units .
Action Environment
The action of TMSMA is influenced by various environmental factors. For instance, the rate and extent of polymerization can be affected by factors such as temperature and the presence of a catalyst . Additionally, TMSMA is characterized by a vapor pressure of less than 5 mmHg at 25 °C, indicating that it can evaporate into the air from open containers exposed to ambient conditions .
Análisis Bioquímico
Biochemical Properties
(Trimethylsilyl)methacrylate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with various enzymes and proteins during these reactions. For instance, it can be used in the synthesis of hydrogels, which are known to interact with human osteoblasts, promoting their growth and differentiation . The compound’s interaction with these cells is facilitated by its methacrylate group, which can form covalent bonds with other biomolecules, enhancing the stability and functionality of the resulting polymers.
Cellular Effects
The effects of (Trimethylsilyl)methacrylate on various cell types and cellular processes are profound. In human osteoblasts, for example, it has been shown to enhance cell attachment, growth, and proliferation . This compound influences cell signaling pathways, gene expression, and cellular metabolism by providing a stable matrix for cell growth. The methacrylate group in (Trimethylsilyl)methacrylate allows for the formation of hydrogels that mimic the extracellular matrix, thereby supporting cellular functions and promoting tissue regeneration.
Molecular Mechanism
At the molecular level, (Trimethylsilyl)methacrylate exerts its effects through several mechanisms. The trimethylsilyl group provides steric hindrance, which can protect reactive sites on the methacrylate group during polymerization . This protection allows for controlled polymerization and the formation of stable polymers. Additionally, the methacrylate group can form covalent bonds with other biomolecules, facilitating the creation of complex polymer networks. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
The stability and degradation of (Trimethylsilyl)methacrylate over time are critical factors in its application. In laboratory settings, this compound has been shown to maintain its stability under inert conditions but can degrade when exposed to moisture . Long-term studies have indicated that (Trimethylsilyl)methacrylate can have sustained effects on cellular function, particularly in the context of hydrogel formation and tissue engineering applications
Dosage Effects in Animal Models
The effects of (Trimethylsilyl)methacrylate vary with different dosages in animal models. At lower doses, it has been observed to promote tissue regeneration and cellular growth without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential irritation and inflammation . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
(Trimethylsilyl)methacrylate is involved in several metabolic pathways, particularly those related to polymer synthesis and degradation. The compound interacts with enzymes such as esterases, which can hydrolyze the methacrylate group, leading to the formation of methacrylic acid and trimethylsilanol . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels within cells.
Transport and Distribution
Within cells and tissues, (Trimethylsilyl)methacrylate is transported and distributed through interactions with specific transporters and binding proteins . The compound’s trimethylsilyl group can facilitate its uptake and localization within cellular compartments. Additionally, the methacrylate group can interact with cellular membranes, influencing the compound’s distribution and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of (Trimethylsilyl)methacrylate is influenced by its chemical structure. The trimethylsilyl group can act as a targeting signal, directing the compound to specific cellular compartments such as the cytoplasm and nucleus . Post-translational modifications of the methacrylate group can further refine its localization, ensuring that it reaches the desired subcellular sites for optimal activity and function.
Propiedades
IUPAC Name |
trimethylsilyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-6(2)7(8)9-10(3,4)5/h1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQNYIRJCLTTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25499-03-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25499-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5074002 | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
13688-56-7 | |
| Record name | Trimethylsilyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13688-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



